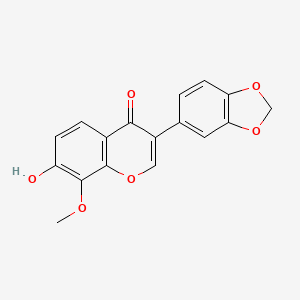
Maximaisoflavone E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maximaisoflavone E is a naturally occurring isoflavone, a type of flavonoid predominantly found in the Fabaceae family. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has a molecular formula of C17H12O6 and an exact mass of 312.06339 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maximaisoflavone E typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the desired isoflavone structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and isolation from plant sources rich in isoflavones, such as Millettia species. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Maximaisoflavone E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroisoflavones .
Applications De Recherche Scientifique
Maximaisoflavone E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects.
Medicine: Explored for its anticancer properties, particularly in hormone-related cancers.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
The mechanism of action of Maximaisoflavone E involves its interaction with various molecular targets and pathways. Isoflavones, including this compound, are known to bind to estrogen receptors, exerting estrogenic or antiestrogenic effects. They also interact with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Maximaisoflavone E can be compared with other similar isoflavones, such as:
Genistein: Known for its strong estrogenic activity and anticancer properties.
Daidzein: Noted for its antioxidant and anti-inflammatory effects.
Equol: A metabolite of daidzein with potent estrogenic activity.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Propriétés
Numéro CAS |
94413-09-9 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-7-hydroxy-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O6/c1-20-17-12(18)4-3-10-15(19)11(7-21-16(10)17)9-2-5-13-14(6-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Clé InChI |
JNTVQHNRKNXQPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
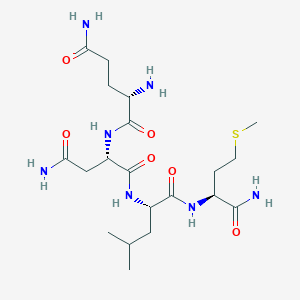
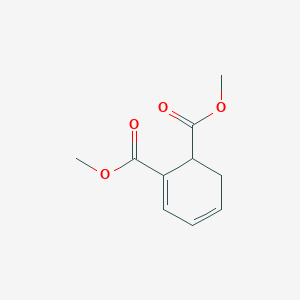
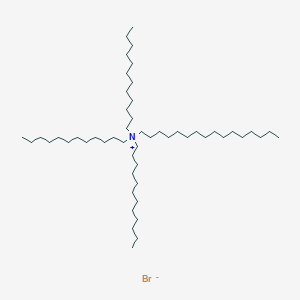
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
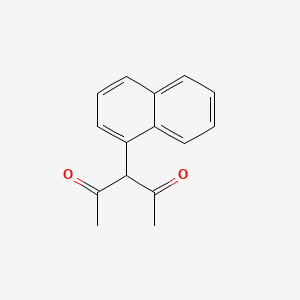
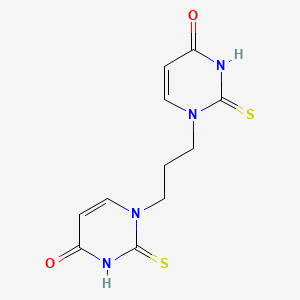
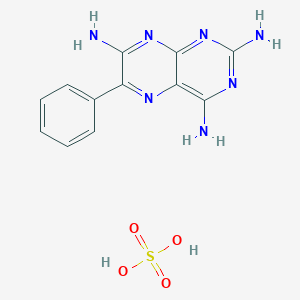
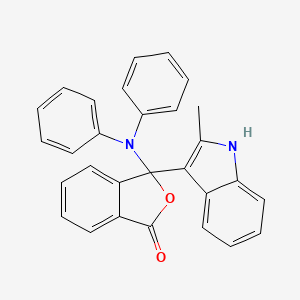
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
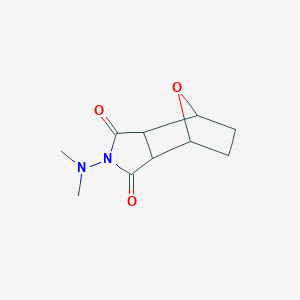
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
